

# ARQ-736 pan-RAF inhibitor activity profile

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## Compound Focus: Arq-736

CAS No.: 1228237-57-7

Cat. No.: S548807

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## ARQ-736 at a Glance

The table below summarizes the core information available for **ARQ-736**:

Property	Description
<b>Mechanism of Action</b>	Potent and selective pan-RAF inhibitor (targeting A-RAF, B-RAF, and C-RAF) [1] [2].
<b>Development Status</b>	Was under investigation in a <b>Phase 1</b> clinical trial (NCT01225536) [1].
<b>Reported Rationale</b>	The strategy of inhibiting all RAF kinases with a single drug aims to delay disease progression and overcome resistance seen with selective B-RAF inhibitors [1].
<b>Available Efficacy Data</b>	<b>Pre-clinical data only</b> ; detailed quantitative results (e.g., IC50, efficacy in specific cell lines) from these studies are not provided in the available literature.

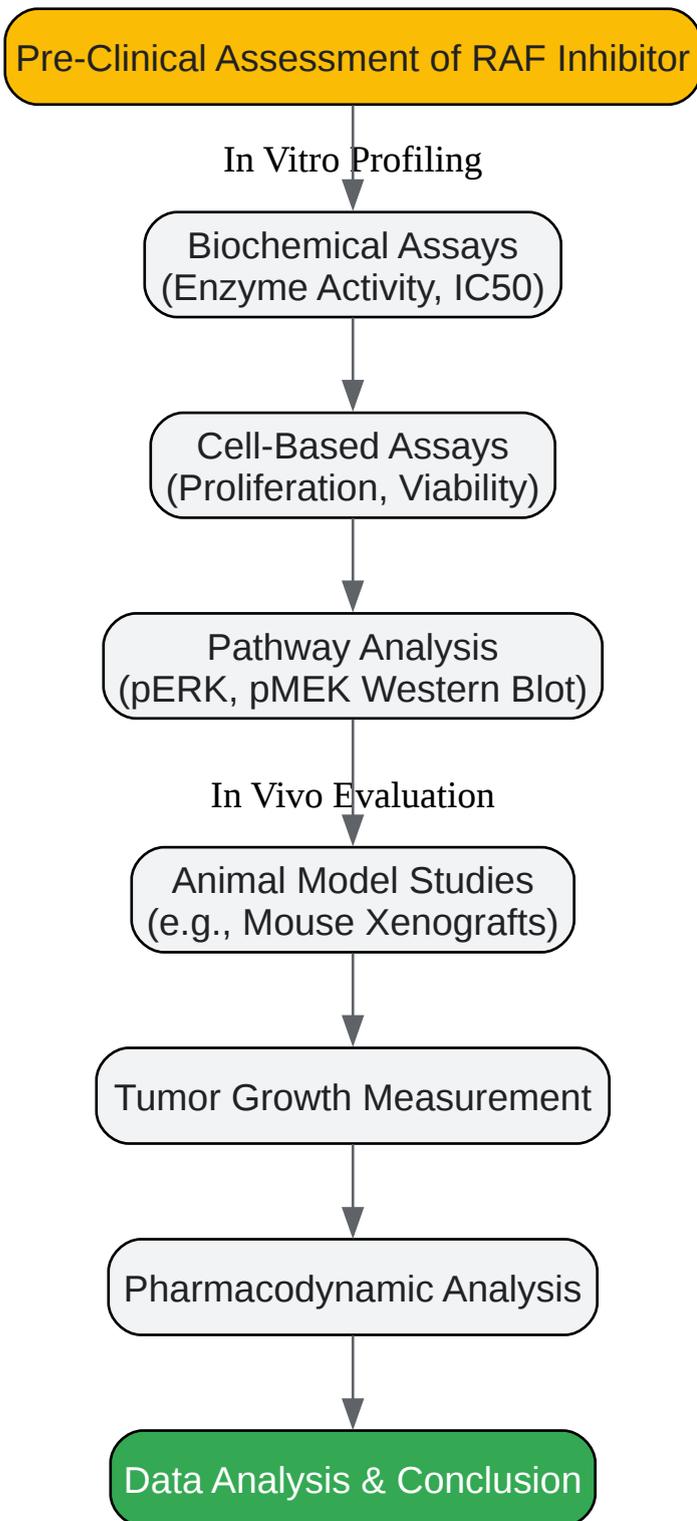
## Comparison with Other RAF Inhibitors

The following table places **ARQ-736** in context with other major types of RAF-targeting therapies, based on information from clinical trials and reviews [1] [3].

Therapy Category	Example Drug(s)	Key Characteristics	Reported Efficacy (in NSCLC or Melanoma)
<b>Selective B-RAF Inhibitors</b>	Vemurafenib, Dabrafenib	Inhibits mutant B-RAF (particularly V600E); can cause paradoxical MAPK pathway activation in RAS mutant cells [1] [3].	Dabrafenib monotherapy in NSCLC: <b>53% ORR</b> , median PFS <b>5.5 months</b> [1].
<b>B-RAF + MEK Inhibitor Combo</b>	Dabrafenib + Trametinib	Dual blockade to overcome common resistance mechanisms to B-RAF monotherapy [1].	In NSCLC: <b>63% ORR</b> , median PFS <b>9.7 months</b> [1].
<b>Pan-RAF Inhibitors</b>	<b>ARQ-736</b> , CCT196969, CCT241161	Targets multiple RAF isoforms; designed to avoid paradoxical ERK activation and inhibit resistant tumors [1] [3].	<b>No robust clinical efficacy data publicly available</b> for ARQ-736. Pre-clinical models show activity in resistant melanomas [3].

## Experimental Workflow for Pre-Clinical Assessment

While specific protocols for **ARQ-736** are not available, the general workflow for establishing the activity profile of an investigational RAF inhibitor involves several key stages, as illustrated below and summarized from research contexts [1] [3].



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Key methodologies include:

- **Biochemical Assays:** Determine the compound's **half-maximal inhibitory concentration (IC50)** against purified RAF kinases to measure potency [2].
- **Cell-Based Assays:** Evaluate the inhibitor's effect on **cancer cell proliferation and viability** in a panel of cell lines harboring different BRAF or NRAS mutations [3].
- **Pathway Analysis:** Use **Western blotting** to detect phosphorylation levels of key signaling proteins (like MEK and ERK) to confirm target engagement and pathway suppression [1] [3].
- **In Vivo Studies:** Test efficacy in **patient-derived xenograft (PDX) models**, which can be derived from tumors resistant to existing BRAF inhibitors. The primary outcome is often the **inhibition of tumor growth** compared to a control group [3].

## Insights for Researchers

- **Target the Broader Resistance Problem:** The development of **ARQ-736** and other pan-RAF inhibitors is a strategic response to the limitations of first-generation selective B-RAF inhibitors [1]. Their design aims to overcome resistance by broadly targeting the RAF family and avoiding paradoxical activation of the pathway [3].
- **Consult Specialized Databases:** For the most detailed and up-to-date information on investigational drugs like **ARQ-736**, resources such as **ClinicalTrials.gov** (for trial protocols) and specialized **commercial chemical databases** (for pharmacological data) are essential.

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## References

1. B-RAF mutation in non-small cell lung cancer [pmc.ncbi.nlm.nih.gov]
2. ARQ-736 | B-RAF Inhibitor | MedChemExpress [medchemexpress.com]
3. Paradox-Breaking RAF Inhibitors that Also Target SRC Are ... [sciencedirect.com]

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